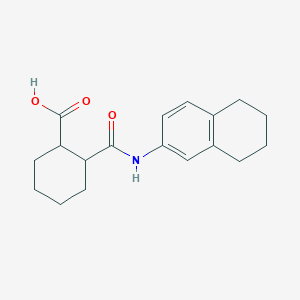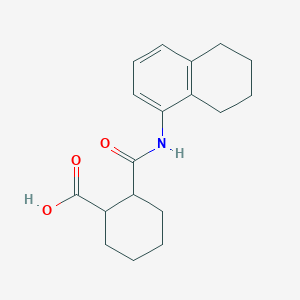
N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide
Overview
Description
“N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide” is a chemical compound that has been used in the preparation of 3-chloro-4-fluoro-2′-methoxycarbonyldiphenyl ether required for the synthesis of flavone and xanthone derivatives .
Synthesis Analysis
The synthesis of “this compound” involves an improved three-step process from readily available starting material . The protocol is based on the synthesis, isolation, characterization of novel intermediates, and their application in the alkylation step for the synthesis of gefitinib . Excellent results were achieved over the conventional synthetic methodologies .Chemical Reactions Analysis
The chemical reactions involving “this compound” are part of the synthesis process. The protocol involves the synthesis, isolation, and characterization of novel intermediates, and their application in the alkylation step for the synthesis of gefitinib .Scientific Research Applications
Cancer Treatment : N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, a derivative of N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide, showed significant cytotoxicity against HL-60 cells (acute promyelocytic leukemia cells). The compound was also active in nuclear factor-ĸappa B (NFĸB) and mitochondria transmembrane potential (MTP) assays, indicating its potential as an anticancer agent (Tang et al., 2017).
Antimicrobial Activity : A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and showed promising antimicrobial activities. Particularly, some compounds exhibited good antibacterial activity, and others showed moderate antifungal activity. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Ahsan et al., 2016).
Anti-Inflammatory Effects : In a study focused on synthesizing derivatives for anti-inflammatory activity, several N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide compounds were created. Some of these compounds showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Chondroprotective Candidates for Osteoarthritis : In research on chondroprotective agents for osteoarthritis treatment, this compound was identified as a potent inhibitor of nitric oxide production in tumor necrosis factor alpha (TNF-α)-stimulated chondrocytes. This compound also showed potential in downregulating the activation of nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT-3) transcriptional factors (Lee et al., 2016).
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme . This interaction inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR . This leads to enhanced activation of the anti-apoptotic Ras signal transduction cascades, subsequently resulting in increased survival of cancer cells and uncontrolled cell proliferation .
Biochemical Pathways
The compound affects the EGFR signaling pathway . By inhibiting the EGFR tyrosine kinase, it disrupts the normal signaling cascade, leading to a decrease in cell proliferation and survival .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and survival . By inhibiting EGFR tyrosine kinase, the compound disrupts cell signaling, leading to decreased cell proliferation and increased cell death .
Safety and Hazards
The safety data sheet for a similar compound, “3-Chloro-4-fluorophenyl isocyanate”, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safe laboratory practices .
Future Directions
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-10-7-8(5-6-11(10)15)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSCLYSSJBEBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does HS-Ck exert its anti-inflammatory effects in TNF-α-stimulated chondrocytes?
A1: HS-Ck inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in chondrocytes stimulated with tumor necrosis factor alpha (TNF-α) []. This effect is mediated through the downregulation of two key inflammatory signaling pathways: nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT-3) []. By suppressing these pathways, HS-Ck effectively reduces the expression of iNOS and matrix metalloproteinases-13 (MMP-13), both of which contribute to inflammation and cartilage degradation in osteoarthritis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 6-[(3,4,5-trimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B269558.png)

![4-[3-(4-Amino-2-methoxyphenoxy)propoxy]-3-methoxyaniline](/img/structure/B269562.png)
![5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B269566.png)
![2-[(3-methyl-2-quinoxalinyl)methyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B269568.png)
![(2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B269569.png)
![6-{[4-(2-Methyl-1,3-thiazol-4-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B269571.png)


![N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B269576.png)
![N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide](/img/structure/B269578.png)
![2-[(2-anilino-2-oxoethyl)sulfonyl]-N-(4-ethylphenyl)acetamide](/img/structure/B269579.png)

![2-{[4-(4-Morpholinylmethyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269582.png)